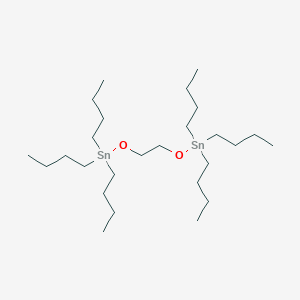
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is a unique organotin compound characterized by its complex structure, which includes two tin atoms and multiple butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. One common method involves the use of dibutyltin oxide and a diol, which react to form the desired compound through a condensation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tin-oxygen-tin linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced tin compounds with lower oxidation states.
Substitution: New organotin compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane involves its interaction with molecular targets through its tin atoms and butyl groups. The tin atoms can coordinate with various ligands, facilitating catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Tributyltin chloride: Another organotin compound with different substituents.
Tetraphenyltin: An organotin compound with phenyl groups instead of butyl groups.
Uniqueness
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is unique due to its complex structure, which includes two tin atoms and multiple butyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
13787-33-2 |
|---|---|
Molekularformel |
C26H58O2Sn2 |
Molekulargewicht |
640.2 g/mol |
IUPAC-Name |
tributyl(2-tributylstannyloxyethoxy)stannane |
InChI |
InChI=1S/6C4H9.C2H4O2.2Sn/c6*1-3-4-2;3-1-2-4;;/h6*1,3-4H2,2H3;1-2H2;;/q;;;;;;-2;2*+1 |
InChI-Schlüssel |
DXLPIWPMNBQJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OCCO[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


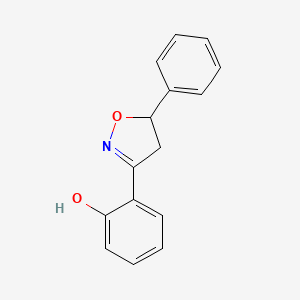


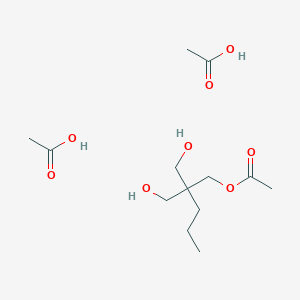
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)

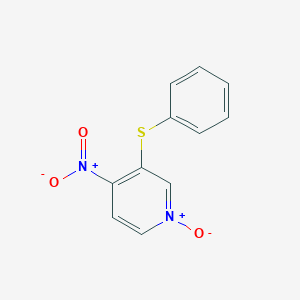
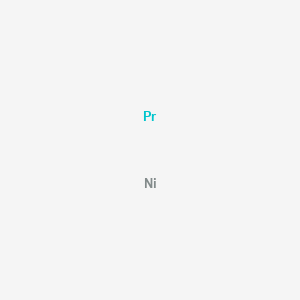
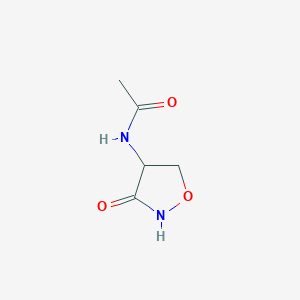
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
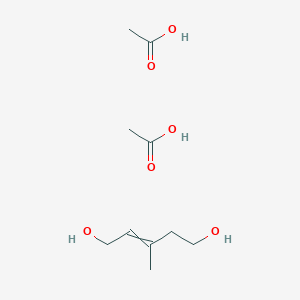
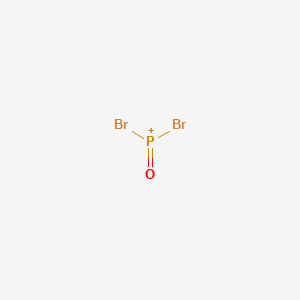
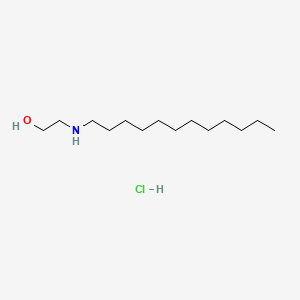
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
